The pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit anti-inflammatory effects with a better therapeutic index than reference drugs such as phenylbutazone and indomethacin. Notably, some derivatives, like the 4-ethyl analog, have shown a lack of ulcerogenic activity, which is a common side effect of many NSAIDs. This suggests that these compounds could be developed as safer alternatives for the treatment of inflammatory conditions1.
The design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives have led to the discovery of compounds with potent in vitro growth inhibition of M. tuberculosis. These compounds have demonstrated low hERG liability and good metabolic stability, making them promising candidates for the treatment of tuberculosis2.
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown effective inhibition of cancer cell proliferation. The synthesis of these compounds involves a multi-step process, and their structures have been confirmed through various analytical techniques. The antitumor activities of these compounds have been evaluated in vivo, with some showing promising results35.
In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential use in agriculture. Some synthesized compounds have displayed moderate herbicidal activity, which could be further explored for the development of new herbicides4.
The antiplatelet activity of certain pyrazolo[1,5-a]pyrimidine derivatives has been reported, with some compounds exhibiting effects superior or comparable to acetylsalicylic acid (aspirin). These findings suggest potential applications in the prevention and treatment of thrombotic disorders7.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been utilized in combinatorial chemistry to synthesize large libraries of compounds. These libraries have been generated using parallel solution-phase synthesis, demonstrating the potential for high-throughput screening of new drug candidates6.
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound classified within the pyrazolo[1,5-a]pyrimidine family, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is C14H9F3N4O, and it has been studied for its potential therapeutic effects, particularly in cancer treatment and inflammatory diseases .
The synthesis of 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The key steps involved in the synthesis include:
The molecular structure of 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group attached to a phenyl ring at the C-3 position. The compound exhibits a planar structure conducive to π-π stacking interactions, which may enhance its biological activity.
Key structural data includes:
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is involved in several chemical reactions:
The specific reagents and conditions used will dictate the major products formed from these reactions. For instance, oxidation may yield hydroxylated derivatives while substitution can lead to various functional groups being introduced at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
The primary target for 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is the estrogen receptor beta (ERβ). It acts as a full antagonist of this receptor:
The physical and chemical properties of 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide include:
These properties make it suitable for various applications in medicinal chemistry and materials science .
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several significant applications:
The compound is systematically named as 7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, reflecting its core pyrazolo[1,5-a]pyrimidine heterobicyclic system. The carboxamide group is positioned at C-3, while the 3-(trifluoromethyl)phenyl substituent is attached at C-7 of the fused ring. Its molecular formula is C₁₉H₁₂F₃N₄O, corresponding to a molecular weight of 369.32 g/mol. The structure incorporates a trifluoromethyl group (-CF₃) attached to the phenyl ring at the meta position, significantly influencing electronic properties. The CAS Registry Number 115931-11-8 unambiguously identifies this specific isomer [5]. Canonical SMILES representation (O=C(N)c1nnc2n1cc(nc2c1cccc(c1)C(F)(F)F)c1ccccc1
) encodes atomic connectivity for computational studies [1] [7].
Table 1: Atomic Composition and Properties
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 19 | 228.25 g/mol |
Hydrogen (H) | 12 | 12.12 g/mol |
Fluorine (F) | 3 | 57.00 g/mol |
Nitrogen (N) | 4 | 56.06 g/mol |
Oxygen (O) | 1 | 16.00 g/mol |
Total | 369.32 g/mol |
While a direct crystal structure of the title compound is unavailable in the provided data, crystallographic studies of closely related copper(II) complexes reveal key geometric parameters for the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold. The ligand coordinates to copper via the pyrimidine nitrogen (N1) and carboxylate oxygen (O1), with bond lengths of Cu–N = 1.9835(18) Å and Cu–O = 1.9131(14) Å, indicative of strong metal-ligand interactions. The heterocyclic core exhibits near-planarity (mean deviation < 0.05 Å), facilitating π-stacking interactions in the solid state. The dihedral angle between the pyrazolopyrimidine plane and the pendant phenyl ring in analogous structures ranges from 15–25°, suggesting moderate conjugation between the systems. Crystallographic data collection was performed using Mo Kα radiation (λ = 0.71073 Å) on a monoclinic system (space group C2/c), with refinement converging to R₁ = 0.0317 [3]. These structural features underpin the ligand's capacity to engage in directional bonding relevant to biological recognition and materials science.
Table 2: Key Crystallographic Parameters of Related Copper Complex
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2/c (No. 15) |
Unit Cell Dimensions | a = 15.6054(8) Å, b = 7.0441(3) Å, c = 12.6301(6) Å, β = 108.550(5)° |
Unit Cell Volume | 1316.24(11) ų |
Coordination Geometry | Square planar (CuN₂O₂) |
Bond Lengths | Cu–N: 1.9835(18) Å; Cu–O: 1.9131(14) Å |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR data for the core pyrazolo[1,5-a]pyrimidine scaffold (DMSO-d₆) reveals characteristic signals: the C6-H proton resonates as a singlet near δ 8.90–9.10 ppm due to deshielding by the electron-deficient pyrimidine ring. Protons on the 3-(trifluoromethyl)phenyl group appear as distinct multiplets: the ortho-proton at δ 7.90–8.10 ppm, meta- and para-protons between δ 7.50–7.70 ppm. The carboxamide (-C(O)NH₂) group shows a broad singlet near δ 7.20–7.40 ppm for NH₂ protons. In ¹³C NMR, key signals include the carbonyl carbon at δ 162.0–164.0 ppm, the trifluoromethyl carbon (q, J~CF = 35 Hz) at δ 123.0–125.0 ppm, and the quaternary carbon at the phenyl-pyrimidine junction near δ 140.0 ppm [1] [5] [7].
Infrared (IR) Spectroscopy:Strong absorption at ~1680–1700 cm⁻¹ corresponds to the carbonyl stretch (C=O) of the carboxamide group. The N-H bending vibrations of the primary amide appear near 1600–1620 cm⁻¹, while N-H stretches manifest as broad bands at ~3200–3350 cm⁻¹. The trifluoromethyl group exhibits intense asymmetric and symmetric C-F stretches at 1120–1150 cm⁻¹ and 1250–1280 cm⁻¹, respectively. The heterocyclic C=N and C=C stretches contribute to absorptions in the 1500–1570 cm⁻¹ region [1] [4].
Ultraviolet-Visible (UV-Vis) Spectroscopy:In acetonitrile, the compound exhibits intense absorption maxima (ε > 10,000 M⁻¹cm⁻¹) in the 260–290 nm region (π→π* transitions of the aromatic systems) and a weaker band near 320–350 nm (n→π* transition of the carboxamide and/or heterocyclic N-atoms). The trifluoromethylphenyl substituent induces a ~10–15 nm bathochromic shift compared to non-fluorinated analogs due to its electron-withdrawing effect enhancing intramolecular charge transfer (ICT) character [2] [4].
Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 369.0958 (calculated for C₁₉H₁₃F₃N₄O⁺: 369.0957). Fragmentation patterns include loss of the carboxamide group (-CONH₂, m/z 326), cleavage of the C7-aryl bond (m/z 199 for the protonated heterocycle), and formation of the trifluorotropylium ion [C₇H₄F₃]⁺ at m/z 145 [1] [4].
Density Functional Theory (DFT) Calculations:Geometric optimization at the B3LYP/6-311G(d,p) level confirms the near coplanarity (dihedral angle: ~12–18°) between the pyrazolo[1,5-a]pyrimidine core and the 3-(trifluoromethyl)phenyl ring. This facilitates extended conjugation, evidenced by Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the carboxamide-pyrazole moiety and the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) resides predominantly on the electron-deficient pyrimidine ring and the trifluoromethylphenyl group. The calculated HOMO-LUMO energy gap (ΔE = ~3.5–4.0 eV) aligns with the experimental UV-Vis absorption edge (~345–355 nm) and signifies moderate chemical reactivity. This gap is narrower than non-fluorinated analogs (ΔE > 4.2 eV), highlighting the electron-withdrawing effect of the -CF₃ group in reducing excitation energies [2] .
Molecular Electrostatic Potential (MEP) Analysis:MEP mapping reveals distinct electrophilic and nucleophilic regions critical for intermolecular interactions. The most positive electrostatic potential (+25 to +30 kcal/mol) resides near the carboxamide hydrogen atoms and the pyrimidine N1 atom, identifying sites for hydrogen bonding with electron donors. The most negative regions (-20 to -25 kcal/mol) encompass the carboxamide oxygen (carbonyl O) and the pyrazolo N2 atom, serving as potential hydrogen bond acceptors. The trifluoromethyl group exhibits a moderately positive electrostatic potential on its fluorine surfaces (+5 to +10 kcal/mol) due to the electron-withdrawing carbon, favoring hydrophobic interactions and orthogonal contacts with electron-rich systems [2] .
Table 3: Computed Electronic Properties
Parameter | Value (DFT/B3LYP/6-311G(d,p)) | Experimental Correlation |
---|---|---|
HOMO Energy (eV) | -6.8 to -7.0 | - |
LUMO Energy (eV) | -3.0 to -3.2 | - |
HOMO-LUMO Gap (eV) | 3.8–4.0 | ~3.6 (UV-Vis onset) |
Dipole Moment (Debye) | 5.5–6.0 | - |
MEP Max (kcal/mol) | +30 (amide H) | H-bond donor (IR/NMR) |
MEP Min (kcal/mol) | -25 (carbonyl O) | H-bond acceptor (IR) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0